molecular formula C19H25NO2 B12124577 1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B12124577
M. Wt: 299.4 g/mol
InChI Key: FLIUUONIGOGNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features a naphthalene ring, an azepane ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:

    Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent.

    Attachment of the azepane ring: The azepane ring can be introduced through nucleophilic substitution reactions.

    Formation of the propanol group: This step involves the reduction of a corresponding ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield a ketone or carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(azepan-1-yl)-3-naphthalen-2-yloxypropan-2-ol

InChI

InChI=1S/C19H25NO2/c21-18(14-20-11-5-1-2-6-12-20)15-22-19-10-9-16-7-3-4-8-17(16)13-19/h3-4,7-10,13,18,21H,1-2,5-6,11-12,14-15H2

InChI Key

FLIUUONIGOGNPG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.